molecular formula C6H3F3INO B1448175 5-Iodo-6-(trifluoromethyl)pyridin-2-ol CAS No. 1227515-14-1

5-Iodo-6-(trifluoromethyl)pyridin-2-ol

Cat. No. B1448175
CAS RN: 1227515-14-1
M. Wt: 288.99 g/mol
InChI Key: ZJWMBPKEDRAUAA-UHFFFAOYSA-N
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Description

5-Iodo-6-(trifluoromethyl)pyridin-2-ol, also known as 5-Iodo-6-TFP, is a highly fluorinated pyridine derivative. It is a colorless, water-soluble organic compound that has a variety of applications in the fields of organic synthesis, medicinal chemistry, and biochemistry. 5-Iodo-6-TFP is a versatile reagent that can be used in a range of reactions such as Suzuki, Sonogashira, and Stille couplings. It is also used in the synthesis of pharmaceuticals, agrochemicals, and other organic compounds.

Scientific Research Applications

Chemistry and Properties of Pyridine Derivatives

Pyridine derivatives, due to their versatile chemical properties, are central to the development of complex compounds. These compounds exhibit a wide range of properties, including spectroscopic characteristics, structures, magnetic properties, and biological and electrochemical activity. Such research identifies potential areas of exploration and the importance of unknown analogues of pyridine derivatives in scientific investigations (Boča, Jameson, & Linert, 2011).

Catalysis and Synthetic Applications

Pyridine scaffolds are foundational in synthesizing various biologically and pharmaceutically relevant compounds. Hybrid catalysts, for instance, are utilized to develop complex molecules, demonstrating pyridine derivatives' role in enhancing synthetic efficiency and broadening the applicability in medicinal and pharmaceutical industries (Parmar, Vala, & Patel, 2023).

Drug Development and Biological Significance

Pyridine derivatives are pivotal in designing drugs due to their significant biological activities. These compounds are explored for various biological activities, highlighting their importance in modern medicinal applications. The review of pyridine-based compounds underscores their potential in developing new therapeutic agents, reflecting the chemical's versatility and applicability in drug discovery (Altaf et al., 2015).

Material Science and Sensor Development

In materials science, pyridine derivatives are instrumental in developing optical sensors and other materials with specific functionalities. Their ability to form coordination and hydrogen bonds makes them suitable for various sensing applications, further expanding their use beyond biological implications to technological applications (Jindal & Kaur, 2021).

properties

IUPAC Name

5-iodo-6-(trifluoromethyl)-1H-pyridin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3F3INO/c7-6(8,9)5-3(10)1-2-4(12)11-5/h1-2H,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZJWMBPKEDRAUAA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=O)NC(=C1I)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3F3INO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20858626
Record name 5-Iodo-6-(trifluoromethyl)pyridin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20858626
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

288.99 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1227515-14-1
Record name 5-Iodo-6-(trifluoromethyl)pyridin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20858626
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 6
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